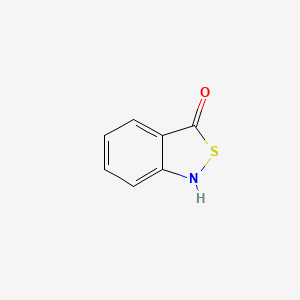

2,1-Benzisothiazol-3(1H)-one

CAS No.: 40352-87-2

Cat. No.: VC1980993

Molecular Formula: C7H5NOS

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40352-87-2 |

|---|---|

| Molecular Formula | C7H5NOS |

| Molecular Weight | 151.19 g/mol |

| IUPAC Name | 1H-2,1-benzothiazol-3-one |

| Standard InChI | InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H |

| Standard InChI Key | DPBKQJOOSMJCFX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)SN2 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)SN2 |

Introduction

Chemical Properties and Characteristics

Chemical Reactivity

The reactivity profile of 2,1-Benzisothiazol-3(1H)-one is characterized by its potential for substitution reactions. Research has shown that the compound can undergo substitution particularly at positions 1 and 5, making it a versatile building block for creating various derivatives . The ability to functionalize these positions enables the generation of compounds with potentially diverse biological and chemical properties.

Comparative Properties

Table 1 presents a comparison between 2,1-Benzisothiazol-3(1H)-one and its better-documented isomer:

Table 1: Comparative Properties of Benzisothiazolone Isomers

Synthesis Methods

Novel Synthetic Approach

Recent advances in synthetic methodology have enabled efficient pathways for producing 2,1-Benzisothiazol-3(1H)-one derivatives. A notable method involves a multi-step process starting with readily available isatoic anhydride :

-

Nitration of isatoic anhydride

-

Conversion to 5-nitro-2,1-benzisothiazol-3(1H)-ones

-

Alkylation at the 1-position

-

Further derivatization of the 5-amino group

| Step | Reaction | Starting Material | Product | Key Conditions |

|---|---|---|---|---|

| 1 | Nitration | Isatoic anhydride | Nitro-isatoic anhydride | Nitrating mixture |

| 2 | Conversion | Nitro-isatoic anhydride | 5-nitro-2,1-benzisothiazol-3(1H)-one | Excellent yield reported |

| 3 | Alkylation | 5-nitro-2,1-benzisothiazol-3(1H)-one | 1-alkyl-5-nitro-2,1-benzisothiazol-3(1H)-one | 1-position selective |

| 4 | Derivatization | 1-alkyl-5-nitro derivatives | 1,5-disubstituted derivatives | Various modifications possible |

This synthetic strategy represents a significant advancement in heterocyclic chemistry, offering a convenient and effective approach to synthesizing novel 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives that would otherwise be difficult to obtain .

| Application Area | Potential Role | Supporting Rationale |

|---|---|---|

| Medicinal Chemistry | Synthetic intermediate | Structurally related to bioactive compounds |

| Pharmacological Studies | Building block for drug candidates | Heterocyclic scaffold commonly found in drugs |

| Materials Science | Precursor for functional materials | Heterocyclic compounds frequently used in materials |

| Chemical Synthesis | Versatile intermediate | Allows selective functionalization |

Current Research Trends

Synthetic Methodology Development

Current research on 2,1-Benzisothiazol-3(1H)-one primarily focuses on developing efficient synthetic methodologies for preparing various derivatives. The approach involving nitration of isatoic anhydride represents a significant advancement in this area, providing access to previously challenging-to-synthesize compounds .

Comparison with Related Heterocycles

2,1-Benzisothiazol-3(1H)-one belongs to a broader family of heterocyclic compounds that include various benzisothiazoles and related structures. Understanding its relationship to these compounds provides context for its chemical behavior and potential applications.

Table 4: Comparison with Related Heterocyclic Compounds

| Compound Class | Structural Relationship | Distinguishing Features |

|---|---|---|

| 1,2-Benzisothiazol-3(2H)-one | Isomer | Different N/S positioning, H on N instead of S |

| Benzothiazoles | Related heterocycle | Different arrangement of S and N atoms |

| Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) | Oxidized derivative of 1,2-isomer | Contains SO₂ group instead of S |

| Isatoic anhydride | Synthetic precursor | Contains different heterocyclic system |

Analytical Characterization

While comprehensive analytical data specific to 2,1-Benzisothiazol-3(1H)-one is limited in the available literature, standard analytical techniques would be applicable for its characterization:

Spectroscopic Analysis

Table 5: Expected Spectroscopic Characteristics

| Analytical Technique | Expected Features | Significance |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (7-8 ppm) | Confirms benzene ring structure |

| Signal for N-H or S-H proton | Distinguishes isomeric forms | |

| ¹³C NMR | Signal for carbonyl carbon (~170 ppm) | Confirms carbonyl presence |

| Signals for aromatic carbons (120-140 ppm) | Confirms benzene ring structure | |

| IR Spectroscopy | Carbonyl stretching (~1700 cm⁻¹) | Confirms carbonyl group |

| N-H or S-H stretching | Helps identify isomeric form | |

| Mass Spectrometry | Molecular ion peak at m/z ~151 | Confirms molecular weight |

| Fragmentation pattern | Structural confirmation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume